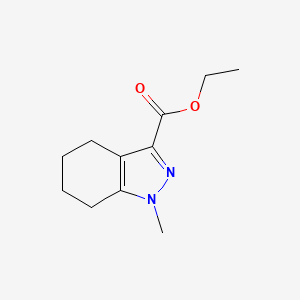

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

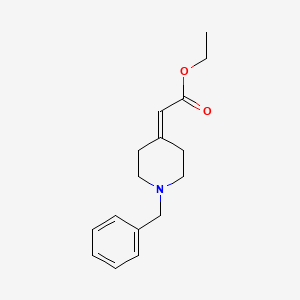

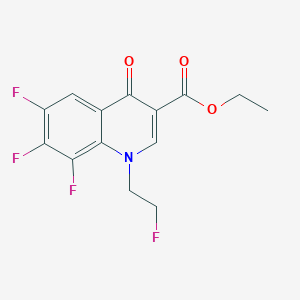

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It belongs to the family of nitrogen-containing heterocycles, specifically the indazole nuclei . Indazoles have aroused great interest due to their wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . A reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is characterized by a heterocyclic aromatic organic compound structure . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .Chemical Reactions Analysis

Indazoles have been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The chemical reactions involved in these biological activities are diverse and complex .Scientific Research Applications

Medicinal Applications of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Antineoplastic Activity: This compound has been synthesized and evaluated for its potential in vitro antineoplastic activity against various human cancer cell lines. The research suggests that derivatives of this compound could be beneficial in cancer treatment strategies .

Anti-inflammatory Properties: Derivatives of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate have been screened for their anti-inflammatory activities. This indicates its potential use in developing new anti-inflammatory drugs .

Chemical Applications of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Bromodomain Interaction The compound has relevance in the study of bromodomains, which are protein modules that bind to acetylated lysine side chains in histones and other proteins. This interaction is crucial for understanding epigenetic signaling and regulation.

Future Directions

Given the wide variety of biological properties of indazoles, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of novel indazole derivatives with improved biological activities is a promising area of research .

properties

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)